molecular formula C35H27Cl2FN4O6 B11828972 benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

Katalognummer: B11828972
Molekulargewicht: 689.5 g/mol
InChI-Schlüssel: BUKJQEUHBSTPKN-CIPJZLJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including indole, carbamate, and nitropropene moieties, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate typically involves multi-step organic reactionsThe final steps involve the formation of the carbamate group and the incorporation of the benzyl and methoxybenzyl substituents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce new functional groups or modify existing ones .

Wissenschaftliche Forschungsanwendungen

Benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its complex structure allows for diverse applications and makes it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C35H27Cl2FN4O6

Molekulargewicht

689.5 g/mol

IUPAC-Name

benzyl N-[(3R)-5-chloro-3-[6-chloro-5-fluoro-3-[(E)-2-nitroprop-1-enyl]-1H-indol-2-yl]-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate

InChI

InChI=1S/C35H27Cl2FN4O6/c1-20(42(45)46)14-26-25-16-29(38)28(37)17-30(25)39-32(26)35(40-34(44)48-19-22-6-4-3-5-7-22)27-15-23(36)10-13-31(27)41(33(35)43)18-21-8-11-24(47-2)12-9-21/h3-17,39H,18-19H2,1-2H3,(H,40,44)/b20-14+/t35-/m1/s1

InChI-Schlüssel

BUKJQEUHBSTPKN-CIPJZLJOSA-N

Isomerische SMILES

C/C(=C\C1=C(NC2=CC(=C(C=C21)F)Cl)[C@@]3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6)/[N+](=O)[O-]

Kanonische SMILES

CC(=CC1=C(NC2=CC(=C(C=C21)F)Cl)C3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.